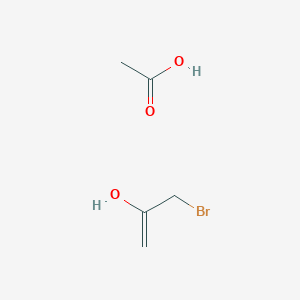
Acetic acid;3-bromoprop-1-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-bromoprop-1-en-2-ol is an organic compound that combines the properties of acetic acid and a brominated allylic alcohol. This compound is of interest due to its unique structure, which includes a bromine atom attached to a propene chain and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-bromoprop-1-en-2-ol can be achieved through several methods. One common approach involves the bromination of allylic alcohols using N-bromosuccinimide (NBS) in the presence of a radical initiator such as a peroxide . This method ensures selective bromination at the allylic position, producing 3-bromoprop-1-en-2-ol. The subsequent reaction with acetic acid can be facilitated under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using NBS or other brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-bromoprop-1-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The double bond in the propene chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;3-bromoprop-1-en-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;3-bromoprop-1-en-2-ol exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and engage in nucleophilic attacks. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromoprop-1-ene: Lacks the hydroxyl group, making it less versatile in certain reactions.
Acetic acid;3-chloroprop-1-en-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Bromo-2-propen-1-ol: Similar but without the acetic acid moiety, affecting its solubility and reactivity.
Uniqueness
Acetic acid;3-bromoprop-1-en-2-ol is unique due to its combination of a brominated allylic alcohol and acetic acid, providing a distinct set of chemical properties and reactivity patterns that are valuable in various applications.
Properties
CAS No. |
87764-02-1 |
|---|---|
Molecular Formula |
C5H9BrO3 |
Molecular Weight |
197.03 g/mol |
IUPAC Name |
acetic acid;3-bromoprop-1-en-2-ol |
InChI |
InChI=1S/C3H5BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h5H,1-2H2;1H3,(H,3,4) |
InChI Key |
GOMUQUQIUZBXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


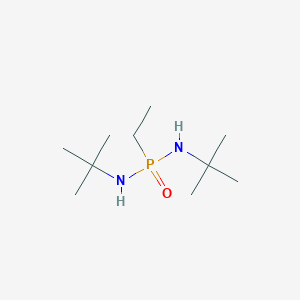

![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)

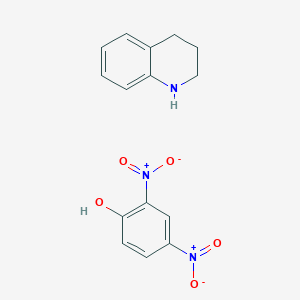
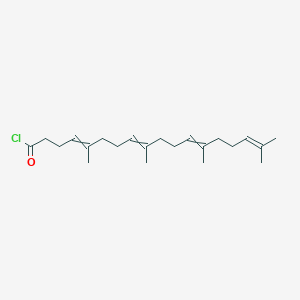

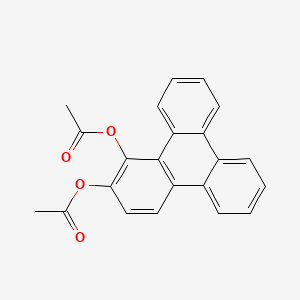

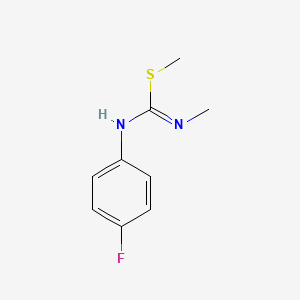
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
